molecular formula C8H16O3Si B132700 Ethynyltriethoxysilane CAS No. 5700-28-7

Ethynyltriethoxysilane

Cat. No.: B132700
CAS No.: 5700-28-7
M. Wt: 188.3 g/mol
InChI Key: CDZULFMEYKOAEF-UHFFFAOYSA-N
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Description

Ethynyltriethoxysilane is an organosilicon compound with the molecular formula C8H16O3Si. It is primarily used as a coupling agent in reinforced thermoplastic polymers . This compound is known for its ability to enhance the mechanical properties of polymers by improving the adhesion between the polymer matrix and the reinforcing material.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynyltriethoxysilane can be synthesized through the reaction of ethynylmagnesium bromide with triethoxysilane. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

C2H5O3SiH+C2H5MgBrC2H5O3SiC2H+MgBrH\text{C}_2\text{H}_5\text{O}_3\text{SiH} + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{C}_2\text{H}_5\text{O}_3\text{SiC}_2\text{H} + \text{MgBrH} C2​H5​O3​SiH+C2​H5​MgBr→C2​H5​O3​SiC2​H+MgBrH

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques to isolate the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of silanols and other oxidized products.

    Reduction: This compound can be reduced to form various silane derivatives.

    Substitution: this compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used to replace the ethoxy groups under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Ethynyltriethoxysilane has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent to improve the adhesion between polymers and reinforcing materials. This enhances the mechanical properties of composite materials.

    Biology: this compound is used in the modification of surfaces for biological assays and cell culture studies.

    Medicine: This compound is explored for its potential in drug delivery systems and biomedical devices.

    Industry: It is widely used in the production of reinforced thermoplastic polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethynyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. This is achieved through the hydrolysis of the ethoxy groups, leading to the formation of silanol groups. These silanol groups can then react with hydroxyl groups on the surface of materials, forming stable siloxane bonds. This enhances the adhesion and mechanical properties of the materials .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ethynyl group, which provides distinct reactivity compared to other silanes. This allows for specific applications where the ethynyl functionality is advantageous, such as in the synthesis of specialized polymers and surface modifications .

Properties

IUPAC Name

triethoxy(ethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h4H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZULFMEYKOAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C#C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063981
Record name Silane, triethoxyethynyl-
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Molecular Weight

188.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-28-7
Record name Triethoxyethynylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5700-28-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, triethoxyethynyl-
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Record name Silane, triethoxyethynyl-
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Record name Silane, triethoxyethynyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyltriethoxysilane
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Synthesis routes and methods

Procedure details

Chlorotriethoxysilane (2.0 mL, 10 mmol, 1.0 equiv) was added to a stirred solution of 0.5M ethynylmagnesium bromide (20 mL, 10 mmol, 1.0 equiv) in tetrahydrofuran (10 mL) at −78° C. The resulting heterogeneous light brown mixture was immediately warmed to 23° C. and stirred for 1 h. The resulting homogeneous light brown solution was heated to 50° C. and stirred for 4 h. The cooled reaction mixture was concentrated under vacuum. The resulting tan powder was slurried in hexane (50 mL), vacuum filtered, and rinsed with additional hexane (3×25 mL). The filtrates were dried over magnesium sulfate, gravity filtered, and concentrated under vacuum to provide the title compound as a pale yellow oil (1.5 g, 80% yield): IR (thin film) 3252 (w), 2976 (s), 2929 (m), 2913 (w), 2890 (m), 2046 (m) cm−1; 1H NMR (400 MHz, CDCl3) δ 3.90 (q, J=7 Hz, 6H), 2.35 (s, 1H), 1.23 (t, J=7 Hz, 9H).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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